molecular formula C18H19BrN2O3 B2434895 N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034271-02-6

N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2434895
CAS No.: 2034271-02-6
M. Wt: 391.265
InChI Key: BPOCDOTUMXXQIP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a tetrahydropyran moiety, and an isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl ring to introduce the bromine atom at the meta position. This is followed by the formation of the tetrahydropyran moiety through a cyclization reaction. The final step involves the coupling of the bromophenyl and tetrahydropyran intermediates with isonicotinamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amines or ethers, into the molecule.

Scientific Research Applications

N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-bromophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide include:

  • N-(3-chlorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
  • N-(3-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
  • N-(3-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can influence the compound’s interactions with biological targets and its overall stability.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-15-2-1-3-16(11-15)21-18(22)14-4-7-20-17(10-14)24-12-13-5-8-23-9-6-13/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOCDOTUMXXQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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